molecular formula C9H11F9O B8396014 6,6,7,7,8,8,9,9,9-Nonafluorononan-1-ol CAS No. 219557-62-7

6,6,7,7,8,8,9,9,9-Nonafluorononan-1-ol

Cat. No.: B8396014
CAS No.: 219557-62-7
M. Wt: 306.17 g/mol
InChI Key: SQRIVGLRVOASKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6,7,7,8,8,9,9,9-Nonafluorononan-1-ol is a fluorinated alcohol with a hydroxyl group at the terminal carbon (C1) and nine fluorine atoms distributed across carbons 6–8. Its molecular formula is C₉H₉F₉O, and it is synthesized via zinc-mediated radical addition of perfluorobutyl iodide to 4-pentenol in anhydrous dichloromethane under argon . This compound serves as a key intermediate in surfactant synthesis and fluorinated polymer production due to its hydrophobic and electron-withdrawing fluorine substituents.

Properties

CAS No.

219557-62-7

Molecular Formula

C9H11F9O

Molecular Weight

306.17 g/mol

IUPAC Name

6,6,7,7,8,8,9,9,9-nonafluorononan-1-ol

InChI

InChI=1S/C9H11F9O/c10-6(11,4-2-1-3-5-19)7(12,13)8(14,15)9(16,17)18/h19H,1-5H2

InChI Key

SQRIVGLRVOASKE-UHFFFAOYSA-N

Canonical SMILES

C(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCO

Origin of Product

United States

Comparison with Similar Compounds

Fluorination Patterns and Structural Differences

Compound Name CAS Number Molecular Formula Fluorine Atoms Fluorine Positions Key Structural Features
6,6,7,7,8,8,9,9,9-Nonafluorononan-1-ol Not reported C₉H₉F₉O 9 C6–C9 (all carbons) Terminal –OH; clustered fluorination
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tridecafluorononan-1-ol 80806-68-4 C₉H₇F₁₃O 13 C1–C9 (extensive coverage) Fully fluorinated except terminal –OH
5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol Not reported C₈H₇F₉O 9 C5–C8 Shorter chain (C8); mid-chain fluorination
4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol 16083-62-8 C₁₀H₆F₁₅IO 15 C4–C9 + trifluoromethyl Iodo substituent; trifluoromethyl branch

Key Observations :

  • The tridecafluoro derivative (CAS 80806-68-4) has near-complete fluorination across the carbon chain, resulting in higher molecular weight and density compared to the target compound .
  • The octanol derivative (5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol) has a shorter carbon chain, which reduces steric hindrance and may lower melting/boiling points .
  • The iodo-trifluoromethyl variant (CAS 16083-62-8) incorporates halogen and branched fluorination, enhancing its utility in specialized syntheses but increasing molecular complexity .

Physical and Chemical Properties

Property This compound 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tridecafluorononan-1-ol 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol
Molecular Weight ~304 (calculated) 378.13 ~282 (calculated)
Density (g/cm³) Not reported 1.629 Not reported
Melting Point (°C) Not reported -3 Not reported
Boiling Point (°C) Not reported 80 (extrapolated) Not reported
Solubility Likely low in polar solvents Slight in benzene, chloroform; negligible in DMSO/EtOAc Likely similar to nonafluorononan-1-ol
pKa Not reported 14.83 (predicted) Not reported

Key Findings :

  • Increased fluorination correlates with higher density and lower solubility in polar solvents. For example, the tridecafluoro compound (density 1.629 g/cm³) is denser than conventional alcohols .
  • Fluorine’s electron-withdrawing effect slightly acidifies the –OH group, though the tridecafluoro derivative’s pKa (~14.8) remains comparable to non-fluorinated alcohols .

Research Highlights :

  • Fluorinated alcohols like this compound are critical for synthesizing thermally stable polymers. For example, fluorinated polyhydroxyalkanoates (PHAs) derived from similar acids exhibit melting points up to 80°C and faster crystallization rates .
  • The tridecafluoro compound’s near-perfect fluorination makes it ideal for water-repellent materials , though its environmental persistence raises regulatory concerns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.